

CAS 144163-97-3 properties and hazards

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Compound of Interest

Compound Name: 4-Nitrophenyl (thiazol-5-ylmethyl)
carbonate

Cat. No.: B023342

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An In-depth Technical Guide to **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate** (CAS 144163-97-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate, with the CAS registry number 144163-97-3, is primarily known as a process-related impurity and intermediate in the synthesis of Ritonavir[1][2]. Ritonavir is a potent protease inhibitor used in the treatment of HIV/AIDS[1]. As an impurity, its presence in the final active pharmaceutical ingredient (API) is closely monitored to ensure the safety and efficacy of the drug product. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential hazards associated with this compound.

Physicochemical Properties

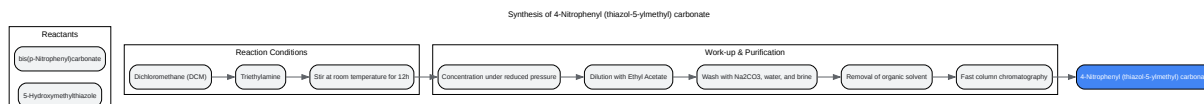
A summary of the key physicochemical properties of **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate** is presented in Table 1. This data is essential for the development of analytical methods for its detection and quantification, as well as for understanding its behavior in various chemical processes.

Table 1: Physicochemical Properties of **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate**

Property	Value	Source(s)
IUPAC Name	(4-nitrophenyl) 1,3-thiazol-5-ylmethyl carbonate	[3][4]
Synonyms	((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate, Carbonic acid 4-nitrophenyl 5-thiazolylmethyl ester	[2][5]
CAS Number	144163-97-3	[3][6]
Molecular Formula	C ₁₁ H ₈ N ₂ O ₅ S	[3][7][8]
Molecular Weight	280.26 g/mol	[3][7]
Appearance	Pale-Yellow Solid	[2][7]
Melting Point	65-67°C	[7][9]
Boiling Point (Predicted)	475.3 ± 45.0 °C	[7][9]
Solubility	Chloroform, Ethyl Acetate (Slightly)	[9]
pKa (Predicted)	1.86 ± 0.10	[9]
LogP	2.7669	[8]
Storage Conditions	2-8°C, Refrigerator, Keep in dark place, Sealed in dry	[2][4][9]

Synthesis

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate is synthesized from 5-hydroxymethylthiazole and bis(p-nitrophenyl)carbonate[9]. The general synthetic workflow is depicted in the following diagram.



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Caption: Synthetic workflow for **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate**.

Experimental Protocol

The following is a general experimental protocol for the synthesis of **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate**^[9]:

- To a solution of 5-hydroxymethylthiazole (17 mmol) in dichloromethane (DCM, 40 mL), add bis(p-nitrophenyl)carbonate (19 mmol).
- Add triethylamine (26 mmol) to the reaction mixture.
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction for completion.
- Concentrate the mixture under reduced pressure.
- Dilute the concentrated mixture with ethyl acetate (EtOAc).
- Wash the organic layer sequentially with saturated aqueous sodium carbonate (Na₂CO₃) solution, water, and brine.
- Remove the organic solvent under reduced pressure.

- Purify the residue by fast column chromatography using a hexane/ethyl acetate (1/1) eluent system to yield the final product.

Biological Context and Hazards

Role as a Ritonavir Impurity

The primary significance of **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate** in the pharmaceutical industry is its status as an impurity in the manufacturing of Ritonavir[1]. Regulatory agencies require strict control over the levels of impurities in drug substances. Therefore, sensitive and specific analytical methods are necessary for its detection and quantification in Ritonavir batches.

Biological Activity

There is limited publicly available information regarding the specific biological activity or pharmacology of **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate** itself. The thiazole ring is a component of various biologically active compounds, including some with antimicrobial and other therapeutic properties[10]. However, it is crucial to note that the activity of a parent molecule cannot be directly extrapolated to its fragments or related impurities. The presence of the 4-nitrophenyl group in some molecules has been associated with antibacterial activity[11]. Any biological effect of this specific compound would require dedicated toxicological and pharmacological studies.

Hazard Information

Based on aggregated GHS data, **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate** is considered a hazardous substance. The primary hazards are summarized in Table 2.

Table 2: GHS Hazard Classification for **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate**

Hazard Class	Hazard Statement	Signal Word	Source(s)
Skin Corrosion/Irritation	H315: Causes skin irritation	Warning	[3][4][7]
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation	Warning	[3][4]
Acute Toxicity, Oral	H302: Harmful if swallowed	Warning	[4]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)	H335: May cause respiratory irritation	Warning	[4][9]

It is imperative that appropriate personal protective equipment (PPE), including gloves and eye protection, be used when handling this compound in a laboratory or manufacturing setting. Work should be conducted in a well-ventilated area to avoid inhalation.

Analytical Detection

Given its role as a pharmaceutical impurity, various chromatographic techniques can be employed for the detection and quantification of **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate**. High-performance liquid chromatography (HPLC) is a common method for purity analysis[12]. Reference standards for this compound are commercially available to facilitate analytical method development and validation[13][14].

Conclusion

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate (CAS 144163-97-3) is a key intermediate and known impurity in the synthesis of the antiretroviral drug Ritonavir. A thorough understanding of its physicochemical properties, synthesis, and potential hazards is critical for pharmaceutical scientists and researchers involved in the development, manufacturing, and quality control of Ritonavir. While data on its intrinsic biological activity is scarce, its classification as a hazardous substance necessitates careful handling and control of its presence in the final drug product. Further research into its toxicological profile may be warranted to fully assess its risk to patient safety.

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